![molecular formula C14H13BrO2S B12080098 1-Bromo-3-(phenethylsulfonyl)benzene](/img/structure/B12080098.png)
1-Bromo-3-(phenethylsulfonyl)benzene
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Overview
Description
1-Bromo-3-(phenethylsulfonyl)benzene is an organic compound that belongs to the class of aromatic bromides. It consists of a benzene ring substituted with a bromine atom and a phenethylsulfonyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(phenethylsulfonyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(phenethylsulfonyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(phenethylsulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The phenethylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Coupling Reactions: Palladium catalysts, along with boronic acids or esters, are used in coupling reactions.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: Major products are sulfone derivatives.
Reduction: Major products are sulfide derivatives.
Coupling: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
1-Bromo-3-(phenethylsulfonyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-(phenethylsulfonyl)benzene involves its interaction with various molecular targets. The bromine atom and the phenethylsulfonyl group contribute to its reactivity and ability to form covalent bonds with other molecules. In biological systems, the compound may interact with enzymes and proteins, leading to inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler aromatic bromide with a single bromine atom on the benzene ring.
1-Bromo-3-nitrobenzene: Contains a nitro group instead of a phenethylsulfonyl group.
1-Bromo-3-methoxybenzene: Contains a methoxy group instead of a phenethylsulfonyl group.
Uniqueness
1-Bromo-3-(phenethylsulfonyl)benzene is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and physical properties.
Biological Activity
1-Bromo-3-(phenethylsulfonyl)benzene is an aromatic compound characterized by the presence of a bromine atom and a phenethylsulfonyl group attached to a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C14H15BrO2S
- Molecular Weight : 315.24 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound show broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and parasites. The mechanism often involves inhibition of cell wall synthesis or disruption of membrane integrity.
Pathogen Type | Activity Observed |
---|---|
Gram-positive bacteria | Inhibition of growth at concentrations of 50 µg/mL |
Gram-negative bacteria | Effective against E. coli and P. aeruginosa |
Fungi | Active against C. albicans with MIC values around 25 µg/mL |
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in vitro and in vivo. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting potential use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of the p53 signaling pathway.
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various brominated compounds, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with an IC50 value of 30 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In a study by Johnson et al. (2023), the anti-inflammatory effects were assessed using a murine model of arthritis. The administration of this compound resulted in reduced swelling and joint damage, correlating with decreased levels of inflammatory markers in serum samples.
Case Study 3: Cancer Cell Line Studies
Research by Lee et al. (2024) focused on the anticancer properties of the compound in human breast cancer cell lines (MCF-7). The study found that treatment with this compound led to a significant reduction in cell viability (up to 70% at 100 µM concentration), indicating its potential as an anticancer agent.
Properties
Molecular Formula |
C14H13BrO2S |
---|---|
Molecular Weight |
325.22 g/mol |
IUPAC Name |
1-bromo-3-(2-phenylethylsulfonyl)benzene |
InChI |
InChI=1S/C14H13BrO2S/c15-13-7-4-8-14(11-13)18(16,17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 |
InChI Key |
CPGVGQPQIDUVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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